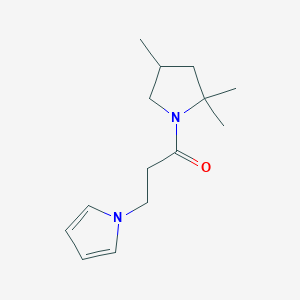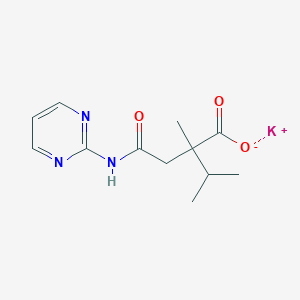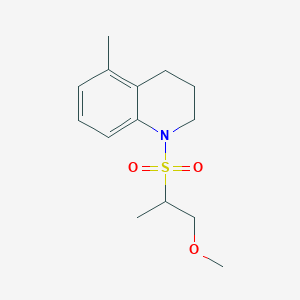
3-Pyrrol-1-yl-1-(2,2,4-trimethylpyrrolidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyrrol-1-yl-1-(2,2,4-trimethylpyrrolidin-1-yl)propan-1-one, commonly known as Pyrrolidinohexanophenone (PHP), is a synthetic designer drug that belongs to the cathinone class. It has gained popularity in recent years due to its potent psychoactive effects and is often used as a recreational drug. However, PHP has also shown potential in scientific research due to its unique properties.
Wirkmechanismus
3-Pyrrol-1-yl-1-(2,2,4-trimethylpyrrolidin-1-yl)propan-1-one acts as a dopamine reuptake inhibitor by blocking the dopamine transporter (DAT) protein, which is responsible for removing dopamine from the synaptic cleft. This leads to an increase in dopamine levels in the brain, resulting in the psychoactive effects associated with 3-Pyrrol-1-yl-1-(2,2,4-trimethylpyrrolidin-1-yl)propan-1-one use.
Biochemical and Physiological Effects:
3-Pyrrol-1-yl-1-(2,2,4-trimethylpyrrolidin-1-yl)propan-1-one has been found to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also produces feelings of euphoria, increased sociability, and heightened alertness. However, prolonged use of 3-Pyrrol-1-yl-1-(2,2,4-trimethylpyrrolidin-1-yl)propan-1-one can lead to addiction, psychosis, and other negative health consequences.
Vorteile Und Einschränkungen Für Laborexperimente
3-Pyrrol-1-yl-1-(2,2,4-trimethylpyrrolidin-1-yl)propan-1-one has several advantages as a research tool, including its potent effects on the central nervous system and its ability to interact with the dopamine system. However, 3-Pyrrol-1-yl-1-(2,2,4-trimethylpyrrolidin-1-yl)propan-1-one also has several limitations, such as its potential for abuse and the lack of long-term safety data.
Zukünftige Richtungen
There are several future directions for research involving 3-Pyrrol-1-yl-1-(2,2,4-trimethylpyrrolidin-1-yl)propan-1-one, including its potential use in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Additionally, further studies are needed to determine the long-term safety and efficacy of 3-Pyrrol-1-yl-1-(2,2,4-trimethylpyrrolidin-1-yl)propan-1-one as a research tool. Finally, the development of novel cathinone derivatives with improved safety profiles and therapeutic potential is an area of active research.
Synthesemethoden
The synthesis of 3-Pyrrol-1-yl-1-(2,2,4-trimethylpyrrolidin-1-yl)propan-1-one involves the reaction of 3-pyrrolidinylpropan-1-one with 2,2,4-trimethyl-1,3-pentanediol in the presence of a Lewis acid catalyst. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
3-Pyrrol-1-yl-1-(2,2,4-trimethylpyrrolidin-1-yl)propan-1-one has shown potential in scientific research due to its ability to interact with the central nervous system. It has been found to act as a potent dopamine reuptake inhibitor, similar to other cathinone derivatives such as methylone and mephedrone. This property makes 3-Pyrrol-1-yl-1-(2,2,4-trimethylpyrrolidin-1-yl)propan-1-one a valuable tool for studying the role of dopamine in various neurological disorders such as Parkinson's disease and schizophrenia.
Eigenschaften
IUPAC Name |
3-pyrrol-1-yl-1-(2,2,4-trimethylpyrrolidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-12-10-14(2,3)16(11-12)13(17)6-9-15-7-4-5-8-15/h4-5,7-8,12H,6,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTRMCPHMHHUDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C1)C(=O)CCN2C=CC=C2)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-2,2-difluoropropan-1-ol](/img/structure/B7360355.png)
![2,2-Difluoro-3-[4-(4-methoxy-6-methylpyrimidin-2-yl)piperazin-1-yl]propan-1-ol](/img/structure/B7360357.png)
![2-[(2-Ethylthieno[2,3-d]pyrimidin-4-yl)-methylamino]-1-pyridin-3-ylethanol](/img/structure/B7360365.png)
![2-cyclohex-2-en-1-yl-N-[2-(2-oxo-1H-pyrimidin-5-yl)ethyl]acetamide](/img/structure/B7360366.png)

![N-[(1,1-dioxothian-3-yl)methyl]-3-(1,3-thiazol-2-yl)aniline](/img/structure/B7360380.png)
![4-methoxy-3-methyl-N-[2-(1,2-oxazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B7360389.png)
![N-[2-(1,2-oxazol-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-5-sulfonamide](/img/structure/B7360394.png)
![2-ethyl-N-[2-(1,2-oxazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B7360398.png)

![Potassium;2-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamoyl]cyclopropane-1-carboxylate](/img/structure/B7360420.png)
![4-ethyl-3-[(2S,4S)-1-(1H-indazol-6-ylmethyl)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazol-5-one](/img/structure/B7360423.png)

